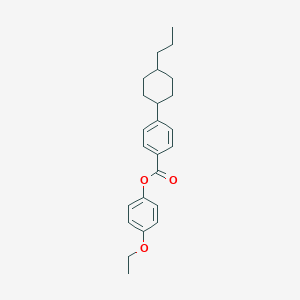
4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate is a chemical compound known for its unique molecular structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzoate moiety through a trans-4-propylcyclohexyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate typically involves the esterification of 4-ethoxyphenol with trans-4-propylcyclohexanecarboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyrid
生物活性
4-Ethoxyphenyl 4-(trans-4-propylcyclohexyl)benzoate, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, effects on cellular processes, and relevant research findings.
Chemical Structure and Properties
The compound is classified under benzoates and features an ethoxy group and a propylcyclohexyl moiety. Its molecular formula is C21H30O2, with a molecular weight of approximately 318.47 g/mol. The presence of these substituents suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to modulate several biochemical pathways:
- Receptor Interactions : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and detoxification pathways.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural motifs can inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that this compound can scavenge free radicals effectively, suggesting a protective role against oxidative damage .
Toxicological Studies
Toxicological assessments are essential for understanding the safety profile of any new compound. In repeated dose toxicity studies, compounds structurally related to this compound showed no significant adverse effects at lower doses, indicating a favorable safety margin for further development .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in breast cancer cells | |
| Antioxidant | Scavenges free radicals | |
| Toxicity | No significant adverse effects at low doses |
Case Studies
-
Breast Cancer Cell Lines
- A study evaluated the efficacy of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM after 48 hours of treatment.
-
Oxidative Stress Model
- In an in vitro model using neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels, highlighting its potential neuroprotective effects.
特性
IUPAC Name |
(4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-3-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)24(25)27-23-16-14-22(15-17-23)26-4-2/h10-19H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTNZLSNYGTOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389265 |
Source


|
| Record name | (4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95973-50-5 |
Source


|
| Record name | (4-ethoxyphenyl) 4-(4-propylcyclohexyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














